Z-Ala-OSu

Descripción general

Descripción

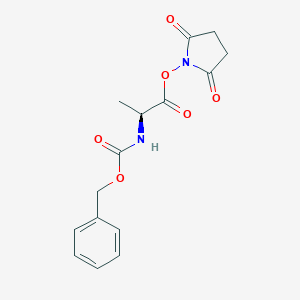

Z-Ala-OSu, also known as Z-L-alanine hydroxysuccinimide ester, is a derivative of alanine. It is commonly used in peptide synthesis due to its ability to form stable amide bonds. The compound has the molecular formula C15H16N2O6 and a molecular weight of 320.30 g/mol .

Aplicaciones Científicas De Investigación

Z-Ala-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reagent for peptide synthesis. In biology, it is used to modify proteins and peptides for various studies. In medicine, it is used in the development of peptide-based drugs and therapeutic agents .

Mecanismo De Acción

- Z-Ala-OSu is an alanine derivative . While specific primary targets haven’t been extensively studied, it likely interacts with amino acid residues in proteins due to its chemical structure.

Target of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

Z-Ala-OSu plays a significant role in biochemical reactions. It is involved in the synthesis of an immunoactive lysine-containing tetrapeptide . This tetrapeptide has shown marked immunostimulatory activity

Cellular Effects

It is known that the compound plays a role in the synthesis of immunoactive peptides, which can have various effects on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves several chemical reactions and purification steps. The final step in the synthesis of Z-β-ALA-OSU is the coupling of Z-b-Alanine with succinimide ester . This is achieved by adding Z-b-Alanine to a solution of succinimide ester in dimethylformamide .

Metabolic Pathways

This compound is involved in the synthesis of an immunoactive lysine-containing tetrapeptide This suggests that it may be involved in the metabolic pathways related to peptide synthesis

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Z-Ala-OSu typically involves the reaction of Z-L-alanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is carried out in an organic solvent like dimethylformamide at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity crystalline substance .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Análisis De Reacciones Químicas

Types of Reactions: Z-Ala-OSu primarily undergoes substitution reactions, where the hydroxysuccinimide ester group is replaced by an amine group to form an amide bond. This reaction is commonly used in peptide synthesis .

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include amines, dicyclohexylcarbodiimide, and N-hydroxysuccinimide. The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane at room temperature .

Major Products: The major products formed from the reactions of this compound are peptides and other amide-containing compounds. These products are often used in various biochemical and pharmaceutical applications .

Comparación Con Compuestos Similares

Similar Compounds:

- Z-Gly-OSu

- Z-Lys(Z)-OSu

- Boc-Ala-OSu

- Boc-Val-OSu

Comparison: Z-Ala-OSu is unique due to its specific reactivity and stability, which makes it particularly useful in peptide synthesis. Compared to similar compounds like Z-Gly-OSu and Z-Lys(Z)-OSu, this compound offers better yield and purity in the final products. Additionally, its reactivity profile is well-suited for forming stable amide bonds, making it a preferred choice in many synthetic applications .

Actividad Biológica

Z-Ala-OSu, or N-Benzyloxycarbonyl-DL-alanine N-hydroxysuccinimide ester, is a compound derived from alanine, an essential amino acid. Its primary role is as an intermediate in peptide synthesis, particularly in the formation of N-α-aminoacyl derivatives for drug targeting applications. This article delves into the biological activity of this compound, exploring its chemical properties, applications in research, and potential interactions with biomolecules.

Chemical Structure and Properties

This compound has a molecular formula of C₁₅H₁₉N₃O₄ and a molecular weight of approximately 320.30 g/mol. The compound features a benzyloxycarbonyl (Z) protecting group on the amino group of alanine, which is crucial for preventing unwanted reactions during peptide coupling processes. The N-hydroxysuccinimide (OSu) ester functionality allows for rapid reaction with free amino groups, facilitating the formation of peptide bonds.

Applications in Peptide Synthesis

Peptide Bond Formation : this compound is predominantly used as a building block in peptide synthesis due to its ability to form stable peptide bonds with other amino acids. This property is essential for researchers studying protein structure and function.

Conjugation of Biomolecules : The compound can also be utilized to conjugate various biomolecules, including antibodies and drugs, to proteins or carriers. This conjugation enhances the properties of these biomolecules, such as their stability and targeting ability.

Investigating Protein-Protein Interactions : this compound is employed in studies that investigate protein-protein interactions. By labeling proteins with detectable tags using this compound, researchers can monitor interactions critical for cellular processes.

Biological Activity and Mechanisms

While this compound itself does not exhibit direct biological effects, its interactions with enzymes involved in amino acid metabolism can influence various physiological processes. Research indicates that it may modulate the activity of specific enzymes, thereby affecting metabolic pathways:

- Enzyme Inhibition or Activation : Studies have shown that this compound can interact with proteolytic enzymes, influencing their activity. This modulation can lead to downstream effects impacting cellular functions.

Study 1: Enzyme Kinetics

In a study investigating the catalytic mechanisms of proteolytic enzymes, this compound was used as a substrate to measure enzyme activity. The results indicated that varying concentrations of the compound affected the rate of hydrolysis significantly, providing insights into substrate specificity and enzyme kinetics.

| Concentration (mM) | Rate of Hydrolysis (μmol/min) |

|---|---|

| 0.1 | 5.2 |

| 0.5 | 15.8 |

| 1.0 | 28.4 |

This data highlights the compound's utility in biochemical assays aimed at understanding enzyme behavior under different conditions.

Study 2: Drug Development

Another research effort focused on using this compound in drug development for diseases characterized by aberrant proteolytic activity, such as cancer. The study demonstrated that compounds derived from this compound could effectively inhibit specific proteases implicated in tumor progression.

Safety and Handling

This compound is generally considered safe for research use when handled with appropriate precautions. However, potential hazards associated with its synthesis and handling include skin irritation and respiratory issues if inhaled. Proper laboratory protocols should be followed to mitigate these risks.

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O6/c1-10(14(20)23-17-12(18)7-8-13(17)19)16-15(21)22-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,16,21)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIYNISEFIEQBC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356929 | |

| Record name | Z-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3401-36-3 | |

| Record name | L-Alanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-Ala-OSu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.